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Compound of Interest

Compound Name:
(2-Amino-4-bromophenyl)

(phenyl)methanone

Cat. No.: B149506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the

pharmaceutical intermediate, 2-amino-4-bromobenzophenone. Due to the limited availability of

public spectral data for this specific compound, this document presents a combination of

available information and data from the closely related compound, 4-bromobenzophenone, for

comparative analysis. This guide is intended to assist researchers in the identification,

characterization, and quality control of 2-amino-4-bromobenzophenone.

Introduction
2-amino-4-bromobenzophenone, with the molecular formula C₁₃H₁₀BrNO, is a key intermediate

in the synthesis of various pharmaceutical compounds.[1] Its purity and structural integrity are

crucial for the successful synthesis of active pharmaceutical ingredients. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) are essential for the structural elucidation and characterization of this

compound.

Spectral Data
While specific experimental spectra for 2-amino-4-bromobenzophenone are not readily

available in public databases, predicted data and information from related compounds provide

valuable insights.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR: Experimental ¹H NMR data for 2-amino-4-bromobenzophenone is not publicly

available.

¹³C NMR: PubChem indicates the availability of a ¹³C NMR spectrum for 2-amino-4-

bromobenzophenone, although the specific chemical shift values are not provided.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. PubChem

notes the existence of a vapor phase IR spectrum for 2-amino-4-bromobenzophenone.[2] For

reference, the key IR absorption bands for the related compound, 4-bromobenzophenone, are

presented below.

Functional Group Characteristic Absorption (cm⁻¹)

C=O (Ketone) ~1660

C-Br (Aryl Halide) ~1070

C-H (Aromatic) ~3000-3100

C=C (Aromatic) ~1400-1600

Note: Data is for 4-bromobenzophenone and serves as an estimation for 2-amino-4-

bromobenzophenone. The presence of the amino group in 2-amino-4-bromobenzophenone

would introduce additional N-H stretching bands around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. While experimental mass spectra for 2-amino-4-bromobenzophenone are not

available, predicted data from PubChemLite offers expected mass-to-charge ratios for various

adducts.[3]
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Adduct Predicted m/z

[M+H]⁺ 276.0021

[M+Na]⁺ 297.9840

[M-H]⁻ 273.9868

[M]⁺ 274.9946

Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for 2-amino-4-

bromobenzophenone are not specified in the available literature. However, standard

methodologies for the analysis of small organic molecules are applicable.

Synthesis of 2-amino-4-bromobenzophenone
A representative synthesis involves the reaction of 2-aminobenzonitrile with p-

bromophenylboronic acid in the presence of a nickel catalyst. The product is then purified by

column chromatography.[2]

NMR Spectroscopy
A sample of 2-amino-4-bromobenzophenone would be dissolved in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be

acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Infrared (IR) Spectroscopy
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the solid sample can be analyzed directly using an Attenuated Total

Reflectance (ATR) accessory, or prepared as a KBr pellet.

Mass Spectrometry (MS)
For mass analysis, the sample would be introduced into a mass spectrometer, typically using

techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI) for accurate mass determination.
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Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectral

characterization of 2-amino-4-bromobenzophenone.

Workflow for Synthesis and Characterization of 2-amino-4-bromobenzophenone
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Synthesis and Characterization Workflow
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This logical flow ensures the successful synthesis of the target compound, followed by rigorous

purification and comprehensive structural verification using a suite of spectroscopic techniques.

This process is fundamental in guaranteeing the quality and identity of pharmaceutical

intermediates for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

